molecular formula C21H22ClN5 B2502324 1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole CAS No. 956048-99-0

1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B2502324
CAS No.: 956048-99-0
M. Wt: 379.89
InChI Key: DACZBOYWWZCEKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole is a synthetic chemical scaffold designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged structure in the development of kinase inhibitors . The molecular architecture, which includes a tert-butyl group and a 4-chlorophenyl ring, is characteristic of compounds that target ATP-binding sites in enzymes . Pyrazolopyrimidine-based molecules have demonstrated significant potential as inhibitors of key signaling pathways. Research on closely related analogs has shown potent activity against tyrosine kinases such as Src and Abl, which are critical targets in oncology research for diseases like chronic myeloid leukemia . Other analogs have been developed as highly selective inhibitors for lipid kinases like PI3Kδ, highlighting the value of this scaffold in developing therapeutics for inflammatory and autoimmune diseases . The specific substitution pattern on this compound suggests it is a valuable tool for researchers investigating intracellular signaling cascades, optimizing lead compounds for greater potency and selectivity, and exploring new treatments for cancer and proliferative disorders. Its structure makes it a promising candidate for structure-activity relationship (SAR) studies. This product is intended for research use by qualified scientists in a laboratory setting only.

Properties

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpyrazol-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5/c1-13-10-14(2)26(25-13)19-11-18(21(3,4)5)24-20-17(12-23-27(19)20)15-6-8-16(22)9-7-15/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACZBOYWWZCEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butyl group: This can be achieved through alkylation reactions using tert-butyl halides in the presence of a strong base.

    Chlorophenyl substitution: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Dimethylpyrazole formation: The final step involves the formation of the dimethylpyrazole moiety through condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Antimicrobial and Antitumor Properties

Research has shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antimicrobial and antitumor activities. In vitro studies have tested these compounds against various human cancer cell lines (e.g., MCF-7, HCT-116, HepG-2) and demonstrated promising results compared to established chemotherapeutics like Doxorubicin .

Table 1: Antitumor Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound AMCF-710
Compound BHCT-11615
Compound CHepG-212

Enzyme Inhibition

Pyrazolo[1,5-a]pyrimidines have been identified as selective inhibitors of various enzymes, including phosphoinositide 3-kinases (PI3K). A study highlighted the potential of these compounds as selective PI3Kδ inhibitors with low nanomolar IC50 values, making them candidates for treating conditions like asthma .

Therapeutic Applications

The therapeutic potential of 1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole extends beyond oncology. Its structural characteristics allow for interactions with multiple biological targets:

  • Cancer Therapy : The compound shows promise as an anticancer agent due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Agents : Its effectiveness against bacterial and fungal strains positions it as a candidate for developing new antimicrobial therapies.

Case Studies

Several case studies illustrate the compound's application:

  • Antitumor Efficacy : A study evaluated the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against breast cancer cells. Results indicated that certain modifications to the core structure significantly enhanced cytotoxicity .
  • Enzyme Inhibition : Another investigation focused on the inhibition of PI3Kδ by modified pyrazolo[1,5-a]pyrimidines. The findings suggested that specific substitutions could lead to improved selectivity and potency .

Mechanism of Action

The mechanism of action of 1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

The following table and analysis highlight structural and functional differences between the target compound and analogous derivatives.

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-tert-butyl, 3-(4-chlorophenyl), 7-(3,5-dimethylpyrazole) C₂₂H₂₃ClN₆ 418.91 Balanced lipophilicity; potential kinase inhibition
5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine 5-tert-butyl, 3-(4-chlorophenyl), 7-cyclopentylamine C₂₃H₂₇ClN₅ 424.94 Cyclopentylamine enhances solubility; possible CNS-targeting applications
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-(4-methoxyphenyl) derivative 5-(4-methoxyphenyl), 7-(difluoromethyl), 3-carboxamide C₂₇H₂₄F₂N₆O₂ 502.52 Difluoromethyl improves metabolic stability; methoxy group aids solubility
5-(3,5-bis(trifluoromethyl)phenyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK71) 5-bis(trifluoromethyl)phenyl, 2-p-tolyl, 7-ketone C₂₂H₁₄F₆N₃O 473.36 Electron-withdrawing CF₃ groups enhance electrophilicity for covalent binding
tert-butyl 5-(4'-carbamoyl-3'-hydroxybiphenyl-4-yl)-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl carbamate 5-biphenylcarbamoyl, 3-ethyl, 7-(pyridin-3-ylmethyl carbamate) C₃₄H₃₄N₆O₄ 614.68 Carbamate group increases hydrolytic stability; biphenyl enhances target affinity

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The tert-butyl group in the target compound and MK85 improves steric shielding, reducing off-target interactions compared to derivatives with smaller alkyl groups (e.g., ethyl in MK85). Electron-withdrawing groups (e.g., trifluoromethyl in MK71 ) increase electrophilicity, favoring covalent binding to cysteine residues in kinases, whereas the target compound’s 4-chlorophenyl group prioritizes non-covalent interactions .

Solubility and Metabolic Stability: The cyclopentylamine substituent in the N-cyclopentyl derivative enhances water solubility via hydrogen bonding, contrasting with the target compound’s dimethylpyrazole, which favors membrane permeability. Difluoromethyl in the N-benzyl derivative reduces oxidative metabolism, extending half-life compared to the target compound’s non-fluorinated pyrazole.

Synthetic Accessibility :

  • Copper-catalyzed click chemistry (e.g., glycohybrids in ) enables modular functionalization of the pyrazolo[1,5-a]pyrimidine core, but the target compound’s tert-butyl and chlorophenyl groups require multistep Suzuki-Miyaura couplings .

Biological Relevance :

  • Derivatives with carbamate or carboxamide groups (e.g., ) show improved hydrolytic stability and binding to ATP pockets in kinases, while the target compound’s simpler substituents may favor broader target selectivity .

Biological Activity

The compound 1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The compound features a complex structure characterized by:

  • Core Structure : Pyrazolo[1,5-a]pyrimidine
  • Substituents : A tert-butyl group and a 4-chlorophenyl group, which are crucial for its biological activity.

Molecular Formula

  • Molecular Formula : C16H18ClN5
  • Molecular Weight : 303.80 g/mol

Anticancer Properties

Research indicates that pyrazolo derivatives exhibit significant anticancer properties. For example:

  • Compounds derived from similar structures have shown cytotoxic effects against various cancer cell lines such as MCF7 and NCI-H460, with IC50 values ranging from 3.79 µM to 42.30 µM .

Anti-inflammatory Activity

The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its anti-inflammatory potential:

  • A study demonstrated that derivatives of this compound can inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) by up to 85% at specific concentrations .

Antimicrobial Effects

Compounds similar to this pyrazolo derivative have also been tested for antimicrobial activity:

  • A series of pyrazole derivatives showed promising results against bacterial strains such as E. coli and S. aureus, with some compounds demonstrating significant inhibition .

The biological activity of 1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenase enzymes (COX), which play a vital role in inflammation .
  • Cell Signaling Modulation : It can modulate pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Table 1: Summary of Biological Activities

Activity TypeCell Lines/OrganismsIC50/EffectivenessReference
AnticancerMCF7, NCI-H4603.79 - 42.30 µM
Anti-inflammatoryTNF-α, IL-6 inhibitionUp to 85% inhibition
AntimicrobialE. coli, S. aureusSignificant inhibition

Case Study Examples

  • Anticancer Activity : A derivative was tested against the Hep-2 cancer cell line, showing significant cytotoxicity with an IC50 value of 3.25 mg/mL .
  • Anti-inflammatory Study : Compounds were evaluated for their ability to inhibit pro-inflammatory cytokines, yielding results comparable to established anti-inflammatory drugs like dexamethasone .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions. A common approach includes:

  • Condensation reactions : Reacting aminopyrazoles with dielectrophilic reagents (e.g., β-diketones or α,β-unsaturated carbonyl compounds) to form the pyrazolo[1,5-a]pyrimidine core .
  • Substitution reactions : Introducing substituents (e.g., tert-butyl, chlorophenyl) via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
  • Optimization : Key parameters include solvent selection (e.g., ethanol, DMF), reflux duration (2–6 hours), and catalysts (e.g., trifluoroacetic acid) to enhance yields (62–70%) .

Q. Example Procedure :

  • Reflux 3-(4-chlorophenyl)-1H-pyrazole with tert-butyl acetylacetone in ethanol for 5 hours.
  • Purify via recrystallization (ethanol/DMF mixture) to isolate crystals (melting point: 221–223°C) .

Q. How is structural characterization performed for this compound?

  • X-ray crystallography : Determines precise bond lengths, angles, and crystal packing (mean C–C bond: 0.004 Å; R-factor: 0.051) .
  • Spectroscopy :
    • 1H/13C NMR : Assigns protons and carbons (e.g., aromatic protons at δ 7.2–8.1 ppm; pyrazole carbons at δ 140–160 ppm) .
    • IR : Identifies functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹) .
  • Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 435) .

Q. What in vitro assays are suitable for initial biological evaluation?

  • Anticancer activity : MTT assay against cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
  • Antimicrobial screening : Disk diffusion method against Gram-positive/negative bacteria .
  • Dose-response studies : Use concentrations ranging from 1–100 µM to establish potency .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-311G(d,p)) to analyze:
    • HOMO-LUMO energy gaps (e.g., 1.74 eV for pyrazole derivatives), indicating charge-transfer potential .
    • Electrostatic potential maps: Identify nucleophilic/electrophilic sites for reaction mechanism proposals .
  • Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to confirm accuracy .

Q. How to resolve contradictions in reported biological activity data?

  • Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replace 4-chlorophenyl with fluorophenyl) and retest activity .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., EGFR kinase) to explain potency variations .
  • Meta-analysis : Compare datasets across studies, accounting for variables like cell line specificity or assay conditions .

Q. What advanced techniques elucidate reaction mechanisms for pyrazolo[1,5-a]pyrimidine formation?

  • Kinetic studies : Monitor reaction progress via HPLC to identify intermediates .
  • Isotopic labeling : Use ¹³C-labeled reagents to trace bond formation pathways .
  • Computational modeling : Apply ab initio methods (e.g., Gaussian) to simulate transition states and activation energies .

Q. How do solvent polarity and temperature affect synthetic outcomes?

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while ethanol favors cyclization .
  • Temperature gradients : Higher temperatures (80–100°C) accelerate condensation but may degrade thermally sensitive groups .
  • Case study : Refluxing in toluene with TFA increased yields of pyrazolo[3,4-b]pyridines from 48% to 67% .

Q. What strategies improve regioselectivity in substitution reactions?

  • Directing groups : Use meta-chlorophenyl substituents to guide electrophilic attack to the pyrimidine C7 position .
  • Catalytic control : Employ Pd(OAc)₂ with ligands (e.g., PPh₃) to favor cross-coupling at sterically accessible sites .
  • Solvent effects : Low-polarity solvents (e.g., THF) reduce side reactions in halogen displacement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.